molecular formula C21H20ClN3O2 B11462712 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11462712
M. Wt: 381.9 g/mol
InChI Key: MXUWHUZMEMZUPN-UHFFFAOYSA-N
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Description

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a chloro-substituted aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The indole derivative is then further functionalized to introduce the chloro and ethylamino groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro-substituted aromatic system may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H20ClN3O2/c1-13-2-5-16(6-3-13)25-20(26)11-19(21(25)27)23-9-8-14-12-24-18-7-4-15(22)10-17(14)18/h2-7,10,12,19,23-24H,8-9,11H2,1H3

InChI Key

MXUWHUZMEMZUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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